![molecular formula C6H2BrClFN3 B12845059 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a triazolopyridine ring. Triazolopyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-6-fluoropyridine with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to cyclization in the presence of a brominating agent such as N-bromosuccinimide (NBS) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for halogen substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used as a tool to study enzyme inhibition and receptor binding in biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of novel materials for electronic and optoelectronic applications.
作用机制
The mechanism of action of 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the chlorine atom.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar but lacks both chlorine and fluorine atoms.
2-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Similar but lacks the bromine atom.
Uniqueness
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the triazolopyridine ring. This unique combination of halogens imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological applications.
属性
分子式 |
C6H2BrClFN3 |
|---|---|
分子量 |
250.45 g/mol |
IUPAC 名称 |
8-bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H2BrClFN3/c7-4-1-3(9)2-12-5(4)10-6(8)11-12/h1-2H |
InChI 键 |
CTOQRZJKFZYGHO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NC(=NN2C=C1F)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


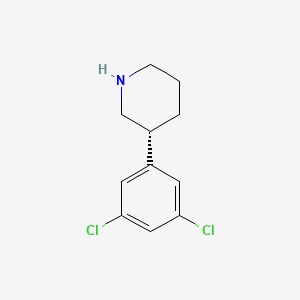
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
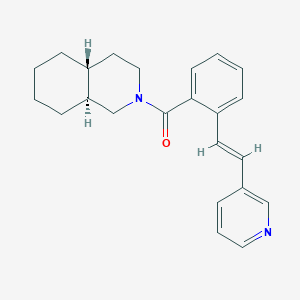
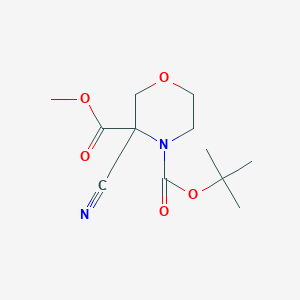
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)


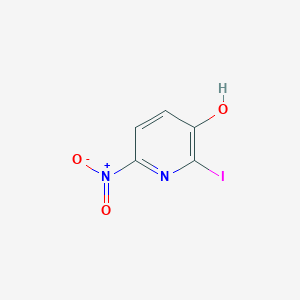

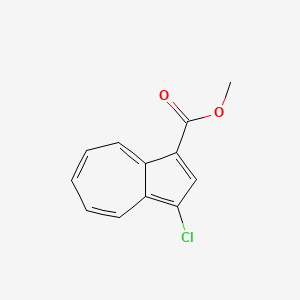
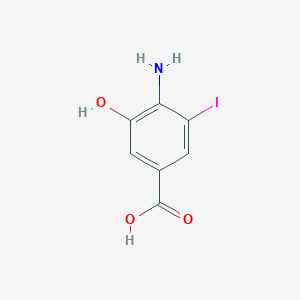
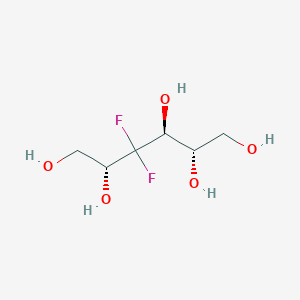
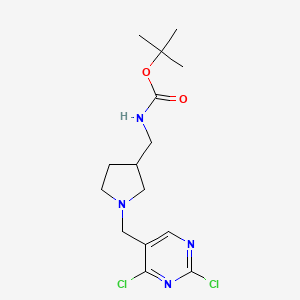
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
